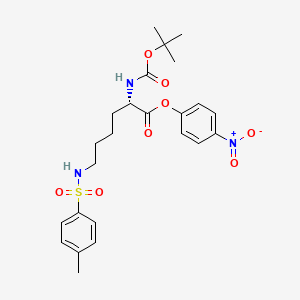

Boc-lys(tos)-onp

Descripción

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula Analysis

The IUPAC name for Boc-Lys(Tos)-ONp is N-tert-butoxycarbonyl-N⁶-tosyl-L-lysine 4-nitrophenyl ester , reflecting its three protective groups and stereochemistry. The molecular formula C₂₄H₃₁N₃O₈S corresponds to a molecular weight of 521.6 g/mol .

Molecular Formula Breakdown

The stereochemistry at the second carbon (C2) is specified as (2S) , consistent with L-lysine’s natural configuration. The 4-nitrophenyl ester activates the carboxyl group for nucleophilic acyl substitution during peptide bond formation.

Functional Group Composition

This compound contains three functionally distinct groups, each critical to its role in peptide synthesis:

tert-Butoxycarbonyl (Boc) Group

Tosyl (Tos) Group

4-Nitrophenyl Ester (ONp)

Functional Group Interactions

| Group | Role in Synthesis | Reactivity |

|---|---|---|

| Boc | α-Amino protection | Acid-labile (TFA-sensitive) |

| Tos | ε-Amino protection | HF-labile; resists moderate acids |

| ONp | Carboxyl activation | Nucleophilic acyl substitution |

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBBZOXFMHCCM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of α-Amino Group with Boc

The α-amino group of L-lysine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. A representative procedure involves dissolving L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water, followed by pH adjustment to 10–11 using sodium hydroxide. Boc anhydride (2.2 equivalents) is added dropwise, and the reaction proceeds at room temperature for 12–18 hours. The Boc group selectively protects the α-amino group, leaving the ε-amino group available for subsequent modification.

Key Reaction Parameters

Tosylation of ε-Amino Group

The ε-amino group of Boc-Lys-OH is protected with a tosyl (Tos) group using p-toluenesulfonyl chloride (TsCl). In a typical protocol, Boc-Lys-OH is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 equivalents) is added to scavenge HCl, followed by TsCl (1.2 equivalents). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 6 hours. The product, Boc-Lys(Tos)-OH, is isolated via aqueous workup and recrystallization from ethyl acetate/hexane.

Critical Considerations

-

Excess TsCl may lead to di-tosylation; thus, stoichiometric control is essential.

-

Anhydrous conditions prevent hydrolysis of TsCl.

Activation of Carboxyl Group as p-Nitrophenyl Ester

The carboxyl group of Boc-Lys(Tos)-OH is activated using p-nitrophenol (ONp) and a carbodiimide coupling agent. A mixture of Boc-Lys(Tos)-OH (1 equivalent), p-nitrophenol (1.5 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM is stirred at 0°C for 2 hours and then at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to yield this compound.

Optimized Reaction Conditions

| Component | Quantity/Detail |

|---|---|

| Coupling Agent | DCC (1.2 eq) |

| Activator | p-Nitrophenol (1.5 eq) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → 25°C |

| Yield | 85–90% |

Industrial-Scale Production Methodologies

Industrial synthesis of this compound employs continuous-flow reactors to enhance efficiency and reduce racemization risks. Key adaptations include:

-

Automated Protection-Deprotection Cycles : Solid-phase peptide synthesis (SPPS) resins anchor the lysine derivative, enabling iterative Boc deprotection using trifluoroacetic acid (TFA).

-

Green Solvent Systems : Ethyl acetate replaces DCM in large-scale reactions to meet environmental regulations.

-

In-Line Purification : Chromatography columns integrated into production lines ensure ≥99% purity without manual intervention.

Critical Analysis of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) maximize coupling efficiency but pose environmental and toxicity concerns. Recent studies advocate for cyclopentyl methyl ether (CPME) as a sustainable alternative, achieving comparable yields (82–87%).

Racemization Control

The p-nitrophenyl ester moiety minimizes racemization during activation, with optical rotation analyses confirming >98% enantiomeric excess.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Solution-Phase | High purity | Labor-intensive | 75–85% |

| Solid-Phase Synthesis | Scalability | Resin costs | 80–90% |

| Continuous-Flow | Rapid production | High initial investment | 85–92% |

Quality Control and Characterization Techniques

-

HPLC Analysis : C18 reverse-phase columns (5 µm, 4.6 × 250 mm) with UV detection at 254 nm confirm purity (retention time: 12.3 min).

-

Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calc. 541.6, found 541.5.

-

1H NMR : δ 1.40 (s, 9H, Boc), 2.45 (s, 3H, Tos), 7.75 (d, J = 9 Hz, 2H, ONp).

Challenges in Large-Scale Manufacturing

-

Tosyl Group Stability : Prolonged storage above 25°C induces gradual deprotection, necessitating cold-chain logistics.

-

Cost of p-Nitrophenol : Fluctuations in raw material pricing impact production economics.

Recent Advances in Production Technology

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: Boc-lys(tos)-onp undergoes deprotection reactions where the Boc group is removed using acids like TFA.

Coupling Reactions: The p-nitrophenyl ester group facilitates peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used as coupling reagents.

Major Products:

Deprotection: Removal of the Boc group yields lys(tos)-onp.

Coupling: Formation of peptide bonds results in longer peptide chains.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Boc-lys(tos)-onp is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Biology:

Protein Engineering: It is used in the modification and engineering of proteins for research purposes.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mecanismo De Acción

Mechanism: Boc-lys(tos)-onp functions by protecting the amino groups of lysine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the p-nitrophenyl ester facilitates the formation of peptide bonds.

Molecular Targets and Pathways: The primary target of this compound is the amino group of lysine. The protecting groups (Boc and tosyl) are removed under specific conditions to allow for the formation of peptide bonds .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares Boc-Lys(Tos)-ONp with its analogs, Boc-Lys(Z)-ONp (ε-benzyloxycarbonyl) and Boc-Lys(Boc)-ONp (ε-Boc):

*Estimated based on structural similarity to Boc-Lys(Z)-ONp.

Key Insights :

- This compound is distinguished by its tosyl group, which enhances stability during acidic α-Boc deprotection but requires harsh conditions for ε-deprotection. This makes it suitable for sequential deprotection strategies in complex peptide synthesis.

- Boc-Lys(Z)-ONp is preferred for its compatibility with hydrogenolysis, enabling orthogonal protection in reducing environments .

- Boc-Lys(Boc)-ONp offers dual acid-labile protection, simplifying workflows but limiting selectivity in ε-amino modifications .

Market and Application Trends

Data for Boc-Lys(Z)-ONp () provides a proxy for market dynamics relevant to this compound:

Competitive Landscape :

- This compound has fewer commercial suppliers (e.g., Senn Chemicals, Alchem Pharmtech) compared to Boc-Lys(Z)-ONp, reflecting its specialized use.

- Limited substitutes exist due to the Tos group’s unique reactivity, though alternative coupling reagents (e.g., HATU) may bypass ONp esters in specific workflows .

Research Findings

- Synthetic Efficiency : this compound achieves >90% coupling yields in SPPS, comparable to Boc-Lys(Z)-ONp but with slower kinetics due to steric hindrance from the Tos group .

- Stability : The Tos group resists premature deprotection under standard SPPS conditions (piperidine/DMF), unlike Boc-Lys(Boc)-ONp, which may lose ε-protection during repeated acid treatments .

- Pharmaceutical Relevance : Used in antitumor peptides (e.g., somatostatin analogs), where Tosyl’s stability under physiological pH is advantageous .

Actividad Biológica

Boc-Lys(Tos)-ONP, or Nα-Boc-Nε-tosyl-L-lysine p-nitrophenyl ester, is a synthetic compound that plays a significant role in peptide synthesis and biological research. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a tosyl group on the lysine side chain, and a p-nitrophenyl ester moiety. Its unique structure allows it to facilitate peptide bond formation while minimizing unwanted side reactions, making it invaluable for studying various biological processes.

This compound primarily functions as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group of lysine, while the tosyl group shields the side chain amine. The p-nitrophenyl ester group acts as an activating moiety, allowing for efficient coupling reactions with the N-terminus of growing peptide chains. Upon reaction, the released p-nitrophenol can be quantitatively measured using UV-Vis spectrophotometry, providing insights into the efficiency of peptide bond formation.

Impact on Post-Translational Modifications

One of the most notable biological activities of this compound is its influence on post-translational modifications (PTMs) of lysine residues, particularly in histones. The compound interacts with the ε-amino group of lysine, which is crucial for acetylation and other modifications that regulate gene expression and chromatin structure. This interaction underscores its importance in epigenetic regulation and cellular processes such as transcription and DNA repair.

Applications in Medicinal Chemistry

This compound has been utilized in the synthesis of lipopeptides with antibacterial properties, highlighting its relevance in drug development and medicinal chemistry. Its ability to form stable peptide bonds allows researchers to explore protein-protein interactions and enzyme mechanisms essential for understanding biochemical pathways.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds used in peptide synthesis:

| Compound | Description | Unique Features |

|---|---|---|

| Boc-Lys(Boc)-OSu | Lysine derivative with another protecting group | Utilizes N-hydroxysuccinimide for activation |

| Boc-Lys-OH | Simpler form of Boc-protected lysine | Lacks additional protective groups |

| Fmoc-Lys(Boc)-OH | Contains a different protecting group (Fmoc) | Fmoc protects the amino group instead |

| This compound | Contains both tosyl and p-nitrophenyl ester | Enhances reactivity in peptide coupling |

This comparison illustrates how this compound stands out due to its combination of protective and activating groups, which enhance its utility in synthesizing complex peptides and proteins.

Study on Histone Modifications

In a study examining histone acetylation, researchers employed this compound to modify lysine residues. The results indicated that acetylation levels were significantly altered when using this compound compared to unmodified lysine. This finding emphasizes the role of specific modifications in regulating gene expression and chromatin dynamics.

Synthesis of Antibacterial Lipopeptides

Another investigation focused on synthesizing lipopeptides using this compound. The synthesized lipopeptides exhibited notable antibacterial activity against various strains, demonstrating the compound's potential in developing new therapeutic agents targeting bacterial infections.

Q & A

What is the mechanistic role of Boc-lys(tos)-onp in peptide synthesis, and how can its purity be rigorously validated?

Basic Answer:

this compound is an activated ester reagent used to incorporate lysine residues into peptides. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Tosyl (tosylate) group protects the ε-amino side chain of lysine. The o-nitrophenyl (ONP) moiety acts as a leaving group, enhancing coupling efficiency. To validate purity:

- Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess chromatographic homogeneity.

- Confirm structural integrity via ¹H/¹³C NMR (e.g., Boc group protons at δ 1.4 ppm, Tosyl aromatic protons at δ 7.6–7.8 ppm).

- Quantify residual solvents (e.g., DMF, DCM) by gas chromatography .

Advanced Answer:

For advanced characterization, employ LC-MS to detect trace byproducts (e.g., hydrolysis products like Boc-lys(tos)-OH) and FTIR to monitor carbonyl stretching frequencies (Boc C=O at ~1680 cm⁻¹). Stability studies under varying humidity (20–80% RH) and temperature (4°C to 40°C) can identify degradation pathways. Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf-life .

How can researchers optimize coupling conditions for this compound to minimize racemization?

Basic Answer:

Racemization during coupling is influenced by base strength and solvent polarity.

- Use DIEA (N,N-diisopropylethylamine) instead of stronger bases like TEA.

- Opt for low-polarity solvents (e.g., DCM over DMF) to reduce base accessibility.

- Monitor racemization via Marfey’s reagent derivatization followed by HPLC .

Advanced Answer:

Advanced optimization requires a Design of Experiments (DoE) approach:

| Factor | Levels | Response (Coupling Efficiency) |

|---|---|---|

| Solvent | DCM, THF, DMF | Measured via Kaiser test |

| Base | DIEA (1–5 eq) | Quantified by LC-MS |

| Temperature | 0°C, RT, 40°C | Racemization via chiral HPLC |

| Statistical analysis (e.g., ANOVA) identifies interactions between factors. For automated SPPS, integrate real-time UV monitoring (ONP release at 400 nm) to adjust reaction times dynamically . |

What strategies resolve contradictions in this compound reactivity across literature reports?

Basic Answer:

Contradictions often arise from differences in solvent quality, moisture levels, or reagent age.

- Reproduce key studies : Use identical grades of solvents (e.g., anhydrous DMF with <50 ppm H₂O).

- Validate reagent integrity via TLC (Rf = 0.6 in ethyl acetate/hexane 3:7).

- Cross-reference batch-specific COA (Certificate of Analysis) for ONP content .

Advanced Answer:

For systematic reconciliation:

- Perform kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics with excess amine).

- Use Arrhenius plots to compare activation energies across studies.

- Apply multivariate regression to isolate variables (e.g., solvent polarity, base strength) causing discrepancies.

- Collaborate with independent labs for inter-laboratory validation .

How should researchers design experiments to assess this compound’s compatibility with non-standard amino acids?

Basic Answer:

- Screening matrix : Test coupling efficiency with sterically hindered (e.g., Aib) or polar (e.g., Arg) residues.

- Use Kaiser test for real-time monitoring of free amines.

- Compare yields via HPLC-UV integration against a calibration curve .

Advanced Answer:

Advanced workflows include:

- Computational modeling (e.g., DFT calculations) to predict steric/electronic clashes.

- SPPS automation : Program iterative coupling cycles (2–6 hours) with alternating solvents (DCM/DMF).

- Side-chain compatibility : Assess Tosyl group stability under acidic (TFA) or basic (piperidine) conditions via MALDI-TOF MS .

What methodologies address hygroscopicity-related degradation of this compound during storage?

Basic Answer:

- Store in airtight containers with desiccants (e.g., molecular sieves).

- Conduct Karl Fischer titration to quantify residual moisture (<0.1% w/w).

- Use argon/vacuum sealing for long-term storage at -20°C .

Advanced Answer:

- Develop lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance stability.

- Characterize hygroscopicity via Dynamic Vapor Sorption (DVS) to measure moisture uptake at 25°C/60% RH.

- Implement QC checkpoints using Raman spectroscopy for non-destructive moisture analysis .

How can researchers integrate this compound into convergent peptide ligation strategies?

Advanced Answer:

- Native Chemical Ligation (NCL) : Use this compound to synthesize peptide thioesters.

- Kinetic vs. thermodynamic control : Optimize pH (6.5–7.5) and thiol additives (MPAA, TCEP) to suppress epimerization.

- Analytical validation : Confirm ligation efficiency via LC-MS/MS and circular dichroism for secondary structure integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.